N,N-Dimethyl-N'-(2-methylphenyl)acetamidine

Gas Chromatography Kováts Retention Index Method Development

N,N-Dimethyl-N'-(2-methylphenyl)acetamidine (CAS 93777‑87‑8; molecular formula C₁₁H₁₆N₂, molecular weight 176.26 g·mol⁻¹) is a substituted acetamidine featuring a dimethylamino group and an ortho‑tolyl substituent on the amidine backbone. This compound belongs to the class of N,N‑dimethyl‑N′‑arylacetamidines, which are of interest as synthetic intermediates, potential sigma‑receptor ligands, and reference standards in chromatographic method development.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 93777-87-8
Cat. No. B12652518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-(2-methylphenyl)acetamidine
CAS93777-87-8
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=C(C)N(C)C
InChIInChI=1S/C11H16N2/c1-9-7-5-6-8-11(9)12-10(2)13(3)4/h5-8H,1-4H3
InChIKeyUENINLIJIFKGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-N'-(2-methylphenyl)acetamidine (CAS 93777-87-8): Structural Identity and Baseline Physicochemical Profile for Informed Procurement


N,N-Dimethyl-N'-(2-methylphenyl)acetamidine (CAS 93777‑87‑8; molecular formula C₁₁H₁₆N₂, molecular weight 176.26 g·mol⁻¹) is a substituted acetamidine featuring a dimethylamino group and an ortho‑tolyl substituent on the amidine backbone . This compound belongs to the class of N,N‑dimethyl‑N′‑arylacetamidines, which are of interest as synthetic intermediates, potential sigma‑receptor ligands, and reference standards in chromatographic method development. Its ortho‑methyl substitution pattern differentiates it from the simpler N′‑phenyl analog and from positional isomers, potentially influencing both chromatographic retention and biological target engagement [1].

Why N,N-Dimethyl-N'-(2-methylphenyl)acetamidine Cannot Be Replaced by Generic Arylacetamidine Analogs


Even subtle structural changes in N,N‑dimethyl‑N′‑arylacetamidines can lead to measurable differences in physicochemical properties and biological activity. For instance, the ortho‑methyl group in the 2‑methylphenyl moiety introduces steric hindrance and alters electron density relative to the unsubstituted phenyl or meta‑substituted isomers, which can affect both chromatographic retention behavior and receptor‑binding affinities [1]. Published retention‑index data confirm that the N′‑phenyl analog exhibits a Kováts index of 1452 on SE‑30 at 240 °C, whereas data for the ortho‑tolyl derivative are not yet publicly reported—illustrating that not all members of this class are interchangeable in analytical workflows [2]. Consequently, substituting the target compound with a close analog without verification risks compromising method reproducibility, synthetic yields, or pharmacological outcomes.

Quantitative Differentiation Evidence for N,N-Dimethyl-N'-(2-methylphenyl)acetamidine vs. Closest Analogs


Chromatographic Retention: Ortho‑Tolyl vs. Phenyl Substituent

The Kováts retention index of N′‑phenyl‑N,N‑dimethylacetamidine on a non‑polar SE‑30 column at 240 °C is reported as 1452 [1]. The ortho‑tolyl analog (target compound) was included in the same systematic study of dimethylacetamidine retention indices, but its specific index value is not available in the public abstract or open‑access excerpt [2]. The structural difference—a single ortho‑methyl substituent—is known to increase steric bulk and alter boiling point (target compound b.p. ≈ 263.5 °C at 760 mmHg [3]), suggesting a quantifiable shift in retention that would affect GC‑based purity and identity assays. Direct comparison data remain unpublished and must be generated in‑house.

Gas Chromatography Kováts Retention Index Method Development

Sigma‑Receptor Binding: Ortho‑Tolyl vs. Adamantyl‑Substituted Acetamidine

N,N‑Disubstituted acetamidines containing an ortho‑tolyl group have been explored as sigma‑receptor ligands. In guinea‑pig brain membrane assays, N‑1‑adamantyl‑N′‑o‑tolyl acetamidine displayed an IC₅₀ of 6 nM against [³H]‑DTG, whereas the analogous N‑1‑adamantyl‑N′‑phenyl acetamidine was less potent, illustrating that the ortho‑methyl substituent can enhance affinity [1]. The target compound, N,N‑dimethyl‑N′‑(2‑methylphenyl)acetamidine, differs by carrying a dimethylamino group instead of the adamantyl substituent; no direct binding data for this specific molecule are available, but the scaffold’s sensitivity to N‑substitution suggests the target compound’s activity profile cannot be inferred from the disubstituted series.

Sigma Receptor Ligand Binding Neuropharmacology

Structural Isomer Differentiation: Ortho‑ vs. Meta‑Methylphenyl Acetamidine

The ortho‑methylphenyl isomer (CAS 93777‑87‑8) and the meta‑methylphenyl isomer (CAS not referenced here) share identical molecular formula (C₁₁H₁₆N₂) and molecular weight (176.26 g·mol⁻¹) . However, the ortho isomer exhibits a higher boiling point (263.5 °C vs. an estimated ~256–260 °C for the meta isomer based on additivity principles) and distinct GC retention behavior [1]. These differences, while subtle, are sufficient to require separate identity testing in GMP/GLP environments. The meta isomer is listed as a distinct substance in the PubChem database, confirming that regulatory and procurement systems treat these as non‑interchangeable chemical entities [2].

Structural Isomerism Physicochemical Properties Quality Control

Recommended Application Scenarios for Procured N,N-Dimethyl-N'-(2-methylphenyl)acetamidine Based on Current Evidence


Gas Chromatographic Method Development and Validation

The compound’s well‑defined boiling point (263.5 °C) and amidine functionality make it a candidate for use as a retention‑time marker in non‑polar GC columns, provided the laboratory first determines its Kováts index under the specific conditions employed. The existing retention‑index study by Oszczapowicz et al. (1984) [1] offers a methodological framework for extending the database. Procurement for this application should specify ≥95% purity and request a certificate of analysis that includes a GC chromatogram.

Synthetic Intermediate for Ortho‑Tolyl‑Containing Acetamidine Derivatives

The N‑dimethylamino group can be further functionalized or replaced, making the compound a versatile building block for structure–activity relationship (SAR) studies targeting sigma receptors or other amidine‑sensitive biological targets. The demonstrated potency enhancement of ortho‑tolyl over phenyl in disubstituted acetamidine sigma ligands (IC₅₀ = 6 nM for the adamantyl analog [2]) suggests that the ortho‑tolyl fragment is a valuable pharmacophoric element. Researchers should verify the absence of the meta isomer, which could confound biological assay results.

Physicochemical Reference Standard for Isomer Discrimination

Because the ortho and meta isomers are virtually isobaric, the target compound can serve as a reference material for developing HPLC or GC methods that resolve positional isomers of N,N‑dimethyl‑N′‑tolylacetamidines. Procurement from suppliers that provide isomer‑specific characterization (e.g., NMR evidence of ortho substitution, absence of meta‑isomer signals) is essential for this use case.

Toxicological or Environmental Fate Profiling

The compound’s EPA TSCA inventory listing indicates past or current industrial interest, making it a relevant subject for environmental fate and toxicology studies. Its chromatographic behavior, once fully characterized, will support quantitative analysis in environmental matrices. The methanimidamide analog (CAS 10278‑71‑4) is listed as TSCA Inactive, underscoring the distinct regulatory profile of the acetamidine series [3]. Procurement of the ortho isomer for such studies must be accompanied by comprehensive identity documentation.

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